molecular formula C8H12N2 B6228117 5-ethyl-4,6-dimethylpyrimidine CAS No. 1849391-39-4

5-ethyl-4,6-dimethylpyrimidine

Cat. No. B6228117
CAS RN: 1849391-39-4
M. Wt: 136.2
InChI Key:
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Description

5-ethyl-4,6-dimethylpyrimidine (5-EDMP) is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in organic solvents. It is a versatile building block used in the synthesis of a variety of compounds, ranging from pharmaceuticals to agrochemicals. It is also used as a starting material for the synthesis of several important compounds, such as 5-ethyl-4,6-diaminopyrimidine and 5-ethyl-5-methyl-4,6-dihydropyrimidine.

Scientific Research Applications

5-ethyl-4,6-dimethylpyrimidine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of several important compounds, such as 5-ethyl-4,6-diaminopyrimidine and 5-ethyl-5-methyl-4,6-dihydropyrimidine. It is also used as a precursor for the synthesis of other pyrimidine derivatives, such as 5-ethyl-4,6-diphenylpyrimidine, 5-ethyl-4,6-diphenylthiopyrimidine, and 5-ethyl-4,6-diphenylthiazolopyrimidine. In addition, it is used as a starting material for the synthesis of various heterocyclic compounds, such as 5-ethyl-4,6-dimethyl-2-thioxo-2,3-dihydropyrimidine and 5-ethyl-4,6-dimethyl-2-thioxo-3-oxazolidin-3-one.

Mechanism of Action

The mechanism of action of 5-ethyl-4,6-dimethylpyrimidine is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. This inhibition is thought to be due to the presence of an ethyl group on the pyrimidine ring, which interacts with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4,6-dimethylpyrimidine are not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. In addition, it has been shown to be an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a nucleoside found in DNA and RNA.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-4,6-dimethylpyrimidine in laboratory experiments include its low cost, availability, and ease of synthesis. It is also a versatile building block that can be used in the synthesis of a variety of compounds. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and its synthesis requires the use of hazardous reagents, such as sodium ethoxide.

Future Directions

The future directions for 5-ethyl-4,6-dimethylpyrimidine research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore the potential applications of this compound in the synthesis of new drugs and agrochemicals. Other potential areas of research include the development of new synthetic methods for the synthesis of 5-ethyl-4,6-dimethylpyrimidine and its derivatives, as well as the exploration of its potential as a starting material for the synthesis of other compounds.

Synthesis Methods

5-ethyl-4,6-dimethylpyrimidine can be synthesized from the reaction of ethyl acetoacetate and 4-methyl-2-pyrrolidinone in the presence of sodium ethoxide. The reaction proceeds through a Wittig-type reaction to yield the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-4,6-dimethylpyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4,6-trimethylpyrimidine", "ethyl iodide", "sodium hydride", "dimethyl sulfate" ], "Reaction": [ "Step 1: React 2,4,6-trimethylpyrimidine with ethyl iodide in the presence of sodium hydride to form 5-ethyl-2,4,6-trimethylpyrimidine.", "Step 2: Methylate the 5-ethyl-2,4,6-trimethylpyrimidine with dimethyl sulfate to form 5-ethyl-4,6-dimethylpyrimidine." ] }

CAS RN

1849391-39-4

Product Name

5-ethyl-4,6-dimethylpyrimidine

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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